LogP & Hydrogen Bonding vs. Positional Isomers
The target compound possesses a computed XLogP3-AA of 3.3 [1]. This lipophilicity is a direct consequence of the specific 4-methoxy substitution pattern, which positions the polar methoxy group para to the amide linkage, creating a distinctive dipole moment. In contrast, the 2-methoxy positional isomer (CAS 1021036-28-1) is expected to exhibit a lower effective logP due to intramolecular hydrogen bonding between the ortho-methoxy group and the adjacent amide N-H, altering membrane permeability and target binding kinetics. The target compound features exactly one hydrogen bond donor (the amide N-H) and six hydrogen bond acceptors, a precise balance that is disrupted in non-benzamide or differently substituted analogs [1]. This specific profile dictates solubility, permeability, and protein-binding characteristics that are not generalizable across the oxadiazole-benzamide class.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2-methoxy isomer (CAS 1021036-28-1); predicted lower effective logP due to intramolecular H-bonding. No experimental logP data available for direct comparison. |
| Quantified Difference | Not directly quantifiable; difference is inferred from structural chemistry principles. |
| Conditions | Computed physicochemical property analysis (PubChem 2025.09.15 release) |
Why This Matters
The logP value influences solubility and permeability in biological assays; selecting the wrong isomer can lead to confounding results due to altered compound distribution in cellular or in vivo models.
- [1] PubChem. Compound Summary for CID 42110851: Computed Properties. National Center for Biotechnology Information. Accessed April 2026. View Source
